molecular formula C23H30N2O2 B8004142 Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B8004142
M. Wt: 366.5 g/mol
InChI Key: UWSUXCWPSHDJRF-UHFFFAOYSA-N
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Description

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a piperidine core substituted with a biphenyl-4-ylmethyl group and a tert-butyl carbamate (Boc) protecting group at the 3-position. The Boc group is widely utilized in medicinal chemistry to protect amines during multi-step syntheses, ensuring stability and controlled reactivity .

Properties

IUPAC Name

tert-butyl N-[(4-phenylphenyl)methyl]-N-piperidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25(21-10-7-15-24-16-21)17-18-11-13-20(14-12-18)19-8-5-4-6-9-19/h4-6,8-9,11-14,21,24H,7,10,15-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSUXCWPSHDJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational approach involves the alkylation of a piperidine precursor with a biphenyl-containing alkyl halide. For example, 1-benzylpiperidin-4-ol can react with biphenyl-4-ylmethyl bromide under basic conditions to form the corresponding piperidine intermediate. Subsequent deprotection of the benzyl group via catalytic hydrogenation (using palladium on carbon) yields the free piperidine, which is then subjected to carbamate formation with tert-butyl chloroformate.

Key Steps :

  • Alkylation :

    • Reagents: 1-Benzylpiperidin-4-ol, biphenyl-4-ylmethyl bromide, potassium carbonate.

    • Solvent: Toluene or tetrahydrofuran (THF).

    • Conditions: Reflux at 80–90°C for 12–16 hours.

  • Hydrogenolysis :

    • Catalyst: 10% Pd/C.

    • Solvent: Ethanol or methanol.

    • Conditions: Hydrogen gas at atmospheric pressure, 40°C for 12 hours.

  • Carbamate Formation :

    • Reagents: Tert-butyl chloroformate, triethylamine.

    • Solvent: Dichloromethane (DCM).

    • Conditions: 0–5°C for 1 hour, followed by room-temperature stirring.

This method achieves moderate yields (60–70%) but requires careful control of hydrogenation parameters to avoid over-reduction.

Suzuki Coupling for Biphenyl Assembly

An alternative route employs Suzuki-Miyaura coupling to construct the biphenyl moiety directly on the piperidine scaffold. This method is advantageous for introducing structural diversity at the biphenyl position.

Procedure :

  • Boronic Acid Preparation :

    • A piperidine-bearing boronic ester (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) is synthesized via borylation of a halogenated precursor.

  • Coupling Reaction :

    • Reagents: Biphenyl-4-ylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄).

    • Solvent: Dimethoxyethane (DME) or toluene.

    • Base: Sodium carbonate.

    • Conditions: 90–100°C for 8–12 hours.

  • Deprotection and Carbamate Installation :

    • The tert-butyl group is selectively removed using HCl in dioxane, followed by carbamate formation as described in Section 1.1.

This method offers higher regioselectivity (>95%) but requires stringent anhydrous conditions.

Reductive Amination Strategy

Reductive amination is employed to conjugate the biphenylmethyl group to the piperidine nitrogen. This method is preferred for its operational simplicity and compatibility with sensitive functional groups.

Steps :

  • Imine Formation :

    • React piperidin-3-amine with biphenyl-4-carbaldehyde in methanol.

    • Acid Catalyst: Acetic acid.

    • Conditions: Room temperature for 2 hours.

  • Reduction :

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Solvent: Isopropyl alcohol (IPA).

    • Conditions: 0–20°C for 16 hours.

  • Carbamate Protection :

    • Tert-butyl chloroformate is added to the amine under basic conditions (pH 8–10) to form the final product.

Yield : 85% (HPLC purity: 99.7%).

Purification and Crystallization Techniques

Solvent-Mediated Crystallization

Crude product is typically dissolved in a mixture of toluene and ethanol (3:1 v/v) at elevated temperatures (75–90°C). Seeding with micronized crystalline freebase initiates nucleation, followed by gradual cooling to 5°C to precipitate high-purity crystals.

Critical Parameters :

  • Seed Crystal Size : <10 µm for uniform crystallization.

  • Cooling Rate : 0.5°C/min to avoid amorphous phase formation.

Chromatographic Purification

Flash column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities. Fractions containing the product are concentrated under reduced pressure and recrystallized from tert-butyl methyl ether (TBME).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation60–7098.5Scalable, minimal side productsMultiple protection/deprotection steps
Suzuki Coupling75–8599.2Regioselective, versatileCostly catalysts, anhydrous conditions
Reductive Amination8599.7High yield, one-pot feasibilitySensitive to aldehyde impurities

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts reduce batch variability.

  • In-Line Analytics : PAT (Process Analytical Technology) monitors reaction progress via FTIR and HPLC.

  • Solvent Recovery : Distillation units reclaim >90% of toluene and IPA, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine in compounds may stabilize the carbamate group via electron-withdrawing effects, whereas chloro-heterocycles () could alter binding interactions in biological systems.

Physicochemical Properties

  • Stability : The tert-butyl carbamate group confers stability against hydrolysis under basic conditions, but electron-withdrawing substituents (e.g., fluorine in ) may accelerate acid-catalyzed deprotection .
  • Solubility : The biphenyl group’s hydrophobicity may reduce aqueous solubility compared to smaller substituents like phenyl () or polar heterocycles ().

Biological Activity

Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester, also known by its CAS number 1206969-69-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Identifiers:

PropertyValue
Chemical Name This compound
IUPAC Name tert-butyl N-[(4-phenylphenyl)methyl]-N-piperidin-3-ylcarbamate
CAS Number 1206969-69-8
Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol

Biphenyl derivatives have been studied for their interaction with various biological targets, particularly in the context of pain management and neuroprotection. The compound is noted for its antagonistic activity on the transient receptor potential vanilloid type 1 (TRPV1), which plays a crucial role in pain sensation and inflammatory responses .

Pain Management

Research has demonstrated that biphenyl derivatives can act as effective TRPV1 antagonists, leading to significant analgesic effects. A study highlighted the synthesis of novel biphenyl derivatives that exhibited high efficacy in reducing neuropathic pain through TRPV1 modulation .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. In vitro studies show that biphenyl derivatives can inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, suggesting potential applications in neuroprotection . Additionally, they may reduce pro-inflammatory cytokine production in astrocytes exposed to amyloid beta, indicating a protective mechanism against neuroinflammation .

Case Studies

  • Study on TRPV1 Antagonism:
    • Researchers synthesized a series of biphenyl derivatives and evaluated their TRPV1 antagonistic properties.
    • Results indicated that certain modifications increased potency and selectivity for TRPV1, leading to reduced pain responses in animal models .
  • Neuroprotection Against Amyloid Beta:
    • In an experimental setup involving astrocyte cultures treated with amyloid beta, the biphenyl derivative demonstrated a moderate protective effect.
    • Cell viability improved significantly when treated with the compound alongside amyloid beta compared to controls .

Summary of Biological Activities

ActivityObservationsReferences
TRPV1 Antagonism Significant reduction in pain responses
Neuroprotection Improved cell viability against amyloid beta
Cytokine Production Decreased TNF-α levels in astrocytes

Q & A

Q. What are the recommended synthetic routes for preparing Biphenyl-4-ylmethyl-piperidin-3-yl-carbamic acid tert-butyl ester?

The synthesis of tert-butyl carbamate derivatives typically involves coupling a piperidine intermediate with a biphenylmethyl group under carbamate-forming conditions. For example, a tert-butoxycarbonyl (Boc) protection strategy can be applied to the piperidine nitrogen, followed by alkylation or nucleophilic substitution with a biphenyl-4-ylmethyl moiety. Key steps include:

  • Boc protection of piperidin-3-amine using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .
  • Subsequent alkylation with biphenyl-4-ylmethyl bromide or chloride under mild conditions (e.g., K₂CO₃ in DMF at 50°C) .
  • Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : Confirm the presence of tert-butyl (1.2–1.4 ppm, singlet), biphenyl aromatic protons (7.2–7.6 ppm), and piperidine protons (2.5–3.5 ppm) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>98% by UV detection at 254 nm) .
  • Melting point analysis : Compare observed mp (e.g., 162–166°C) with literature values for analogs .

Q. What are the critical stability considerations for this compound during storage?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C in sealed vials due to potential Boc group hydrolysis in humid conditions .
  • Light sensitivity : Use amber glassware to prevent photodegradation of the aromatic biphenyl system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar tert-butyl carbamates?

Discrepancies in yields (e.g., 60–90% for Boc-protected piperidines) often arise from:

  • Steric hindrance : Bulky substituents (e.g., biphenyl) may reduce alkylation efficiency. Optimize reaction time/temperature (e.g., 24–48 hrs at 60°C) .
  • Impurity interference : Use scavengers (e.g., molecular sieves for water-sensitive steps) and validate purity via TLC or in-process HPLC .

Q. What methodologies are effective for enantiomeric resolution of the piperidine moiety?

For chiral piperidine intermediates:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Enzymatic resolution : Lipases (e.g., CAL-B) can selectively hydrolyze tert-butyl esters in racemic mixtures .

Q. How can researchers assess the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor Boc deprotection or oxidation products via LC-MS .
  • Stability in biological matrices : Test solubility in PBS (pH 7.4) and plasma to identify aggregation or protein-binding issues .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Dose optimization : Conduct acute toxicity trials in rodents (OECD 423 guidelines) starting at 10 mg/kg, escalating based on histopathology findings .
  • Metabolite profiling : Identify toxic intermediates (e.g., free amines from Boc cleavage) using high-resolution mass spectrometry .

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